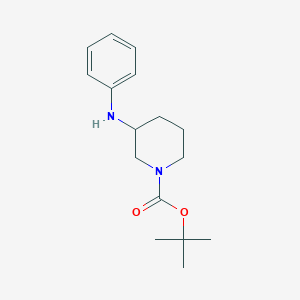

1-Boc-3-phenylamino-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-anilinopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-14(12-18)17-13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKJXBLMQFLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457027 | |

| Record name | 1-Boc-3-phenylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183207-67-2 | |

| Record name | 1-Boc-3-phenylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-3-phenylamino-piperidine chemical properties and structure

An In-Depth Technical Guide to 1-Boc-3-phenylamino-piperidine

Abstract

This compound, also known by its IUPAC name tert-butyl 3-(phenylamino)piperidine-1-carboxylate, is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure combines a piperidine core, a phenylamino substituent, and a tert-butoxycarbonyl (Boc) protecting group. This strategic combination makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, grounded in established scientific literature and protocols.

Core Chemical Structure and Properties

The molecule's utility is derived from its distinct structural features: the Boc-protected piperidine nitrogen allows for selective reactions at other positions, while the secondary amine of the phenylamino group provides a key reactive site for further functionalization. The phenyl ring can also be substituted to modulate the electronic and steric properties of derivatives.

dot digraph "Chemical_Structure" { graph [layout=neato, overlap=false, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=14]; edge [penwidth=2, color="#202124"];

// Atom nodes with positions N1 [label="N", pos="0,0!", fontcolor="#4285F4"]; C2 [label="CH₂", pos="-1.2,0.8!"]; C3 [label="CH", pos="-1.2,-0.8!"]; C4 [label="CH₂", pos="0,-1.6!"]; C5 [label="CH₂", pos="1.2,-0.8!"]; C6 [label="CH₂", pos="1.2,0.8!"];

// Phenylamino group at C3 NH_Ph [label="NH", pos="-2.4,-1.2!", fontcolor="#4285F4"]; Ph_group [label="Phenyl Ring", pos="-3.8,-1.2!", shape=Mrecord, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="{C₆H₅}"];

// Boc group at N1 C_Boc [label="C", pos="0,1.5!"]; O1_Boc [label="O", pos="-0.8,2.2!", fontcolor="#EA4335"]; O2_Boc [label="O", pos="1.0,2.0!", fontcolor="#EA4335"]; C_tBu [label="C(CH₃)₃", pos="2.2,2.5!", shape=Mrecord, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="{tert-Butyl}"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- NH_Ph; NH_Ph -- Ph_group; N1 -- C_Boc; C_Boc -- O1_Boc [style=double]; C_Boc -- O2_Boc; O2_Boc -- C_tBu;

// Caption graph [label="\nFig. 1: Annotated Structure of this compound", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#5F6368"]; } Fig. 1: Annotated Structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided below. Note that while this compound is distinct from its more commonly cited regioisomer, 1-Boc-4-(phenylamino)piperidine, data for the 4-substituted analog is often used as a reference point.[1][2]

| Property | Value | Source |

| CAS Number | 188701-16-4 | Internal Reference |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 276.38 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 134-138 °C (for 4-isomer) | [1] |

| Solubility | Soluble in methanol, DMSO, DMF, Dichloromethane | [2][4] |

| Purity | Typically >95-98% | [][6] |

Synthesis and Manufacturing

The most prevalent and efficient method for synthesizing substituted piperidines of this class is reductive amination .[7][8][9] This powerful C-N bond-forming reaction involves the condensation of a ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For this compound, the logical precursors are 1-Boc-3-piperidone and aniline . The use of 1-Boc-3-piperidone is strategic as the Boc group prevents the piperidine's own nitrogen from participating in side reactions, thereby directing the amination to the C3-carbonyl position.[10]

dot digraph "SynthesisWorkflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Starting Materials:\n1-Boc-3-piperidone\nAniline", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reductive Amination\nReagent: NaBH(OAc)₃\nSolvent: Dichloromethane (DCM)", shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; workup [label="Aqueous Work-up\nQuench with NaHCO₃ (aq.)\nSeparate layers", fillcolor="#FCE8E6", fontcolor="#202124"]; purification [label="Purification\nSilica Gel Column Chromatography\nEluent: Hexane/Ethyl Acetate", fillcolor="#E6F4EA", fontcolor="#202124"]; product [label="Final Product:\nthis compound", shape=diamond, style=filled, fillcolor="#FFF7E0", fontcolor="#202124"];

// Edges start -> reaction [label="1. Combine & Stir"]; reaction -> workup [label="2. Reaction Monitoring (TLC)"]; workup -> purification [label="3. Extract Organic Layer & Dry"]; purification -> product [label="4. Evaporate Solvent"];

// Caption labelloc="b"; label="Fig. 2: General Workflow for Synthesis via Reductive Amination."; } Fig. 2: General Workflow for Synthesis via Reductive Amination.

Experimental Protocol: Reductive Amination

This protocol is a representative procedure adapted from similar, well-established reductive aminations.[4][11]

Materials:

-

1-Boc-3-piperidone (1.0 eq)

-

Aniline (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Boc-3-piperidone and dissolve in anhydrous DCM.

-

Amine Addition: Add aniline to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Reducing Agent Addition: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride portion-wise over 15-20 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion without affecting the Boc-ester or other sensitive groups. Its slow addition helps control the reaction exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to obtain the pure this compound.

Spectroscopic Analysis and Characterization

Structural confirmation is typically achieved through a combination of NMR spectroscopy and mass spectrometry.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm.[12] Aromatic protons from the phenyl group will appear in the 6.7-7.3 ppm region. The piperidine ring protons will present as a series of complex multiplets in the aliphatic region (1.5-4.0 ppm). The NH proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show a signal for the Boc carbonyl at ~155 ppm and the quaternary carbon of the tert-butyl group around 80 ppm.[4] Aromatic carbons will be present between ~115 and 145 ppm, while the piperidine carbons will be in the 30-55 ppm range.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at approximately m/z 277.19.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically a final drug product but rather a crucial intermediate. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This intermediate provides a platform for diversification.

-

Scaffold for Lead Optimization: The secondary amine allows for further reactions such as acylation, alkylation, or arylation to build out more complex molecules.[13]

-

Precursor for Biologically Active Molecules: Analogues of this compound, particularly the 4-substituted isomer, are well-documented precursors in the synthesis of potent analgesics like fentanyl and its derivatives.[3][4][14] While the 3-substituted isomer has a different substitution pattern, it serves as a valuable building block for exploring novel chemical space in areas such as kinase inhibitors, GPCR modulators, and other CNS-active agents.[10]

-

Synthesis of Chiral Compounds: The C3 position is a stereocenter. The use of enantiomerically pure starting materials or chiral resolution allows for the synthesis of specific stereoisomers, which is critical in modern drug development as different enantiomers can have vastly different pharmacological and toxicological profiles.[6]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin and eye irritation. Harmful if swallowed or inhaled. Refer to the specific Safety Data Sheet (SDS) for detailed toxicological information.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term stability, storage at low temperatures (e.g., <5 °C) is recommended.[1]

References

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. Available from: [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). Available from: [Link]

-

1-BOC-3-Aminopiperidine. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

1-Boc-4-AP. Wikipedia. Available from: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available from: [Link]

-

1-N-Boc-4-(Phenylamino) Piperidine, Grade: Ultra Pure. IndiaMART. Available from: [Link]

-

Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]

-

The Strategic Advantage of Using 1-Boc-3-piperidone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. Available from: [Link]

-

The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. Available from: [Link]

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available from: [Link]

-

N-Boc protection of L-Phenylalanine. Scholars Research Library. Available from: [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available from: [Link]

- N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.

Sources

- 1. indiamart.com [indiamart.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. soc.chim.it [soc.chim.it]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]

- 14. benchchem.com [benchchem.com]

- 15. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-1-Boc-3-aminopiperidine: A Cornerstone Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of a multitude of blockbuster drugs and biologically active natural products.[1] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its capacity to present substituents in a well-defined three-dimensional orientation for optimal interaction with biological targets. The introduction of a stereocenter onto the piperidine ring, creating chiral piperidines, exponentially increases its value in drug design. The specific stereochemistry profoundly influences a molecule's pharmacological profile, including its efficacy, potency, and safety.[1][2]

(S)-1-Boc-3-aminopiperidine has emerged as a particularly valuable chiral building block in this context.[3] Its structure incorporates a piperidine ring with a synthetically accessible primary amine at the C3 position, all while the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This unique arrangement makes it an indispensable intermediate for introducing the chiral 3-aminopiperidine moiety into complex molecules, a common motif in many innovative therapeutics.[3][4] This technical guide offers a comprehensive exploration of (S)-1-Boc-3-aminopiperidine, from its fundamental properties and synthesis to its application in the development of novel pharmaceuticals, providing field-proven insights for the modern medicinal chemist.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of (S)-1-Boc-3-aminopiperidine is fundamental to its effective use in synthesis. These properties dictate its reactivity, solubility, and the analytical methods required for its characterization and quality control.

Core Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [4][5][6] |

| Molecular Weight | 200.28 g/mol | [4][5][6] |

| CAS Number | 625471-18-3 | [4][5][6] |

| Appearance | Colorless to light yellow oil or solid | [4][5] |

| Density | ~1.01 - 1.041 g/cm³ | [4] |

| Boiling Point | ~277.3 - 284 °C | [4] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform, dimethylsulfoxide) | [4][7] |

| Optical Rotation | [α]D²⁰ = +32.0° to +38.0° (c=1 in DMF or c=5% in MeOH) | [4][5][6] |

| pKa | ~9-10 (for the free amine) | [4] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for confirming the identity and purity of (S)-1-Boc-3-aminopiperidine. Below are typical spectroscopic data.

¹H NMR Spectroscopy (in CDCl₃) [4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.00 - 3.78 | m | 2H | Piperidine Ring Protons (CH₂) |

| ~3.80 | m | 2H | Piperidine Ring Protons (CH₂) |

| ~3.60 | m | 1H | Piperidine Ring Proton (CH) |

| ~1.90 | m | 1H | Piperidine Ring Proton (CH) |

| ~1.70 | m | 1H | Piperidine Ring Proton (CH) |

| ~1.60 - 1.40 | m | 12H | Piperidine Ring Protons (CH₂) and NH₂ |

| ~1.45 | s | 9H | Boc (-C(CH₃)₃) |

| ~1.30 | m | 1H | Piperidine Ring Proton (CH) |

¹³C NMR Spectroscopy (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~154.7 | Carbonyl carbon of Boc group |

| ~79.5 | Quaternary carbon of Boc group |

| ~51.0 | Piperidine C5 |

| ~47.5 | Piperidine C3 |

| ~45.0 | Piperidine C2 |

| ~33.5 | Piperidine C4 |

| ~28.4 | Methyl carbons of Boc group |

| ~25.0 | Piperidine C6 |

Fourier-Transform Infrared (FT-IR) Spectroscopy [8]

| Wavenumber (cm⁻¹) | Assignment |

| ~3360 | N-H stretch (primary amine) |

| ~2975, 2850 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (Boc carbamate) |

| ~1420 | C-N stretch |

| ~1170 | C-O stretch |

Synthesis of (S)-1-Boc-3-aminopiperidine: A Tale of Chirality

The synthesis of enantiomerically pure (S)-1-Boc-3-aminopiperidine is a critical undertaking. Several strategies have been developed, each with its own advantages and challenges. The choice of a particular route often depends on factors such as scalability, cost, and the desired level of enantiomeric purity.

Caption: Key synthetic strategies for (S)-1-Boc-3-aminopiperidine.

Method 1: Chiral Resolution via Diastereomeric Salt Formation

This classical method involves the separation of a racemic mixture of 3-aminopiperidine by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.[7][9]

Causality Behind Experimental Choices:

-

Chiral Resolving Agent: Dibenzoyl-D-tartaric acid is a common choice due to its ability to form crystalline salts with amines and its commercial availability in high enantiomeric purity.[1] The "D" configuration is chosen to selectively crystallize the salt with the (S)-amine.

-

Solvent System: A mixture of methanol and water is often used. Methanol provides good solubility for the diastereomeric salts, while the addition of water can fine-tune the solubility difference, promoting the crystallization of the less soluble salt.[10]

-

Temperature Control: Gradual cooling is crucial to allow for selective crystallization and prevent the co-precipitation of the more soluble diastereomer, thereby ensuring high enantiomeric excess of the desired product.[10][11]

Experimental Protocol:

-

Liberation of Free Base: Dissolve racemic 3-aminopiperidine dihydrochloride in methanol. Cool the solution in an ice-water bath and add sodium hydroxide solution dropwise to liberate the free amine.[1][10]

-

Salt Formation: To the solution of the free amine, add dibenzoyl-D-tartaric acid. Heat the mixture to approximately 60°C for 2 hours to ensure complete salt formation.[1][10]

-

Crystallization: Slowly cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the (S)-3-aminopiperidine-dibenzoyl-D-tartrate salt.

-

Isolation: Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.

-

Liberation of (S)-3-Aminopiperidine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free (S)-3-aminopiperidine, which can then be extracted with an organic solvent.

-

Boc Protection: Protect the liberated (S)-3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield (S)-1-Boc-3-aminopiperidine.[12]

Method 2: Asymmetric Synthesis via Enzymatic Transamination

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. ω-transaminases are particularly effective for the asymmetric amination of prochiral ketones.[13][14]

Causality Behind Experimental Choices:

-

Enzyme Selection: An (S)-selective ω-transaminase is chosen to catalyze the transfer of an amino group to 1-Boc-3-piperidone, yielding the desired (S)-enantiomer with high enantiomeric excess.[13][14]

-

Amine Donor: Isopropylamine is a commonly used "sacrificial" amine donor, as the by-product, acetone, is volatile and easily removed from the reaction mixture.

-

Cofactor: Pyridoxal-5'-phosphate (PLP) is an essential cofactor for transaminase activity.

-

Immobilization: Immobilizing the enzyme on a solid support, such as an epoxy resin, allows for easy separation from the reaction mixture and enables its reuse, making the process more cost-effective and suitable for continuous flow systems.[6][13]

Experimental Protocol:

-

Reaction Setup: In a buffered solution (e.g., phosphate buffer, pH 8.0), combine the immobilized (S)-selective ω-transaminase, isopropylamine, and PLP.

-

Substrate Addition: Add a solution of 1-Boc-3-piperidone in a co-solvent like DMSO to the reaction mixture.

-

Reaction: Stir the mixture at an optimal temperature for the enzyme (e.g., 30-40°C) and monitor the reaction progress by HPLC.

-

Work-up: Once the reaction is complete, filter off the immobilized enzyme.

-

Product Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic phase over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography to yield pure (S)-1-Boc-3-aminopiperidine.

Method 3: Chiral Pool Synthesis from L-Glutamic Acid

This strategy utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the chiral piperidine ring.

Causality Behind Experimental Choices:

-

Starting Material: L-glutamic acid provides the necessary carbon backbone and the desired stereocenter at the future C3 position of the piperidine ring.

-

Key Transformations: The synthesis involves a series of well-established reactions: esterification, Boc-protection of the amine, reduction of the carboxylic acids to alcohols, conversion of the diol to a ditosylate, and finally, cyclization with a primary amine followed by debenzylation.[8]

Experimental Protocol Outline:

-

Esterification: Convert both carboxylic acid groups of L-glutamic acid to their corresponding methyl esters using thionyl chloride in methanol.[8]

-

Boc Protection: Protect the primary amine with di-tert-butyl dicarbonate.[8]

-

Reduction: Reduce the diester to the corresponding diol using a reducing agent like sodium borohydride.[8]

-

Tosylation: Convert the diol to a ditosylate using p-toluenesulfonyl chloride.[8]

-

Cyclization and Deprotection: React the ditosylate with a primary amine, such as benzylamine, to form the N-benzyl piperidine ring. Subsequent debenzylation via catalytic hydrogenation yields (S)-1-Boc-3-aminopiperidine.[8]

Applications in Drug Discovery: A Case Study in DPP-4 Inhibitor Synthesis

(S)-1-Boc-3-aminopiperidine is a key intermediate in the synthesis of numerous drug candidates, particularly in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[13] While several marketed DPP-4 inhibitors like Alogliptin and Linagliptin utilize the (R)-enantiomer, the (S)-enantiomer is crucial for the synthesis of other potent inhibitors such as Sitagliptin.

The following is a representative synthetic workflow for the coupling of (S)-1-Boc-3-aminopiperidine to a heterocyclic core, a common strategy in the synthesis of DPP-4 inhibitors.

Caption: General workflow for the synthesis of a DPP-4 inhibitor.

Representative Coupling Protocol: Synthesis of a DPP-4 Inhibitor Precursor

This protocol describes a nucleophilic aromatic substitution reaction, a common method for coupling the aminopiperidine moiety to a heterocyclic core.

Causality Behind Experimental Choices:

-

Base: An inorganic base like potassium carbonate is used to neutralize the acid generated during the reaction and to facilitate the nucleophilic attack of the amine.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is chosen to dissolve the reactants and facilitate the SNAr reaction.[1]

-

Temperature: The reaction is typically heated to drive the substitution reaction to completion.

Experimental Protocol:

-

Reaction Setup: To a solution of the activated heterocyclic core (e.g., 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile) in a suitable solvent like isopropanol/water, add (S)-1-Boc-3-aminopiperidine and potassium carbonate.[1]

-

Reaction: Heat the mixture to reflux and monitor the reaction by HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the Boc-protected DPP-4 inhibitor precursor.

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in isopropanol) to yield the final active pharmaceutical ingredient.

Conclusion

(S)-1-Boc-3-aminopiperidine stands as a testament to the power of chiral building blocks in modern drug discovery. Its unique structural features and the availability of multiple robust synthetic routes have solidified its position as a cornerstone intermediate in the synthesis of complex, stereochemically defined pharmaceuticals. The continued development of efficient and sustainable synthetic methodologies, particularly in the realm of biocatalysis, will further enhance the accessibility of this valuable synthon. For medicinal chemists, a deep understanding of the properties, synthesis, and reactivity of (S)-1-Boc-3-aminopiperidine is not just advantageous but essential for the design and development of the next generation of innovative therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]

-

Yadav, J. S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(05), 518-525. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Chiral resolution. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US20130172562A1 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Retrieved from [Link]

-

Wang, X., et al. (2022). Efficient Synthesis of (S)-1-Boc-3-aminopiperidine in a Continuous Flow System Using ω-Transaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports. Organic Process Research & Development, 26(5), 1351–1359. Retrieved from [Link]

-

Toth, E., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(3), 1645–1656. Retrieved from [Link]

- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

-

ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. data.epo.org [data.epo.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. (S)-(+)-3-Amino-1-Boc-piperidine = 98.0 TLC 625471-18-3 [sigmaaldrich.com]

- 7. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring [beilstein-journals.org]

- 9. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN105906628A - A kind of preparation method of linagliptin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Boc-3-phenylamino-piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Boc-3-phenylamino-piperidine Derivatives in Medicinal Chemistry

The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a crucial building block in the synthesis of a diverse array of therapeutic agents. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common motif in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the molecule's stability and allows for selective chemical modifications.

The strategic placement of a phenylamino group at the 3-position of the piperidine ring introduces a key pharmacophore that can engage in various biological interactions, making these derivatives valuable intermediates in drug discovery. Understanding the precise three-dimensional structure and electronic properties of these molecules is paramount for designing effective and selective drugs. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide offers a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—for this compound and its derivatives, providing researchers with the foundational knowledge to confidently synthesize and characterize these important compounds.

Core Molecular Structure

The foundational structure for the derivatives discussed in this guide is tert-butyl 3-(phenylamino)piperidine-1-carboxylate . The systematic analysis will focus on this parent compound and its analogues with various substituents on the phenyl ring, which can significantly influence the spectroscopic and biological properties of the molecule.

Caption: General structure of 1-Boc-3-(phenylamino)piperidine derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. In the context of this compound derivatives, the ¹H NMR spectrum reveals key structural features.

Experimental Protocol: ¹H NMR Spectroscopy

A general procedure for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Referencing: The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Interpretation of ¹H NMR Spectra

The ¹H NMR spectrum of a typical this compound derivative can be divided into several characteristic regions:

-

Boc Group Protons: A sharp singlet peak is observed around 1.45 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group.

-

Piperidine Ring Protons: The protons on the piperidine ring appear as a series of complex multiplets between approximately 1.50 and 4.00 ppm. The exact chemical shifts and coupling patterns are highly dependent on the conformation of the piperidine ring and the nature of the substituent on the phenylamino group.

-

Phenylamino N-H Proton: The proton attached to the nitrogen of the phenylamino group typically appears as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

-

Aromatic Protons: The protons on the phenyl ring give rise to signals in the aromatic region, typically between 6.50 and 8.00 ppm. The substitution pattern on the phenyl ring will dictate the multiplicity and chemical shifts of these protons.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Derivative (Substituent) | Boc (s, 9H) | Piperidine Ring (m) | Aromatic Protons (m) |

| Unsubstituted | ~1.46 ppm | ~1.5-2.1, 2.8-3.9 ppm | ~6.6-7.2 ppm |

| 4-Fluoro | ~1.47 ppm | ~1.2-2.0, 2.8-4.1 ppm | ~6.5-6.9 ppm |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a comprehensive structural analysis.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Data Acquisition: Spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets for each carbon.

Interpretation of ¹³C NMR Spectra

Key resonances in the ¹³C NMR spectrum of this compound derivatives include:

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 79-80 ppm, while the methyl carbons resonate at approximately 28.5 ppm. The carbonyl carbon of the Boc group is observed further downfield, typically around 155 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring appear in the aliphatic region, generally between 20 and 60 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring are found in the aromatic region, from approximately 110 to 150 ppm. The chemical shifts of these carbons are sensitive to the nature and position of substituents on the ring.

Table 2: Representative ¹³C NMR Data for 1-Boc-piperidine Derivatives

| Carbon Atom | Approximate Chemical Shift (ppm) |

| Boc C=O | ~155 |

| Boc C(CH₃)₃ | ~79 |

| Boc C(CH₃)₃ | ~28 |

| Piperidine C3 | ~45-55 |

| Other Piperidine Carbons | ~20-50 |

| Aromatic Carbons | ~110-150 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the neat compound (if liquid) can be placed between two salt plates. For solid samples, a KBr pellet can be prepared.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Interpretation of IR Spectra

Key characteristic absorption bands for this compound derivatives include:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine in the phenylamino group.

-

C-H Stretch (Aliphatic): Strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the piperidine ring and the Boc group.

-

C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbonyl group of the Boc protecting group.[1]

-

C-N Stretch: Absorptions in the region of 1200-1300 cm⁻¹ can be attributed to C-N stretching vibrations.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| C-H Stretch (alkane) | 2850 - 3000 |

| C=O Stretch (Boc carbamate) | 1680 - 1700 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

Interpretation of Mass Spectra

For this compound derivatives, ESI-MS will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. A key fragmentation pathway for Boc-protected amines involves the loss of the Boc group or parts of it.[2]

-

[M+H]⁺: The molecular ion peak with an added proton.

-

[M+H - 56]⁺: Loss of isobutylene from the Boc group.[2]

-

[M+H - 100]⁺: Loss of the entire Boc group (isobutylene + CO₂).[2]

-

m/z 57: The tert-butyl cation, which is often a base peak in EI-MS.[2]

Caption: Common fragmentation pathways of Boc-protected piperidines in ESI-MS.

Table 4: Expected Mass Spectrometry Fragments for this compound (MW = 276.38)

| Fragment | m/z |

| [M+H]⁺ | 277.19 |

| [M+H - 56]⁺ | 221.19 |

| [M+H - 100]⁺ | 177.19 |

Conclusion: A Unified Spectroscopic Approach

The comprehensive spectroscopic characterization of this compound derivatives is essential for ensuring their purity, confirming their structure, and understanding their chemical properties. By integrating the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can build a complete and validated picture of these vital pharmaceutical building blocks. This guide provides a foundational framework for interpreting the spectroscopic data of this important class of compounds, empowering scientists in their pursuit of novel and effective therapeutic agents. The detailed protocols and data summaries herein serve as a practical resource for both seasoned and novice researchers in the field of drug discovery and development.

References

- BenchChem. (2025). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine. BenchChem.

- Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine. Cayman Chemical.

- BenchChem. (2025). An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine. BenchChem.

- Royal Society of Chemistry. (2015).

- Opatz, T. (2016).

- Supporting Inform

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines. BenchChem.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025).

- Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine Analytical Report. Cayman Chemical.

- Wiley SpectraBase. (2025). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts.

- Chemistry LibreTexts. (2023).

- Sigma-Aldrich. (n.d.). tert-Butyl 4-(piperidin-4-yl)

- PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)

- ChemicalBook. (n.d.). N-BOC-3-METHYLENE-PIPERIDINE(276872-89-0) 1H NMR spectrum.

- PubChem. (n.d.). tert-Butyl 4-(methoxymethyl)

Sources

Role of 1-Boc-3-phenylamino-piperidine in medicinal chemistry

An In-Depth Technical Guide to the Role of 1-Boc-3-phenylamino-piperidine in Medicinal Chemistry

Authored by a Senior Application Scientist

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1] This guide focuses on a specific, highly versatile derivative: this compound. The strategic placement of a phenylamino group at the 3-position and the presence of a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen make this molecule a critical building block for the synthesis of complex, biologically active compounds.[2] We will explore its synthesis, physicochemical characteristics, and its pivotal role as a scaffold in modern drug discovery, supported by detailed protocols and structure-activity relationship (SAR) insights.

The this compound Scaffold: A Structural Overview

The value of this compound stems from the unique interplay of its three key components:

-

The Piperidine Core: This saturated six-membered heterocycle provides a robust, three-dimensional framework that can orient substituents in precise spatial arrangements to interact with biological targets.[1] Its conformational flexibility (chair, boat, twist-boat) allows for dynamic fitting into receptor pockets.

-

The Phenylamino Group: The aniline moiety offers a site for diverse chemical modifications. The aromatic ring can be substituted to modulate electronic properties, lipophilicity, and hydrogen bonding capabilities. The secondary amine itself is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with target proteins.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves two critical functions. First, it deactivates the piperidine nitrogen, preventing it from undergoing undesired side reactions during synthesis. Second, its stability under many reaction conditions and its clean, acid-labile removal make it an ideal protecting group for multi-step synthetic campaigns, streamlining the path to complex final products.[3]

This combination makes the scaffold a versatile starting point for creating libraries of compounds aimed at a multitude of biological targets.

Synthesis and Physicochemical Properties

The most common and efficient route to this compound and its analogs is through the reductive amination of 1-Boc-3-piperidone. This well-established reaction provides a direct method for forming the crucial C-N bond.

General Synthetic Workflow

The synthesis begins with the commercially available 1-Boc-3-piperidone, which serves as a strategic precursor for a wide range of piperidine derivatives.[2]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a representative procedure for synthesizing this compound analogs.

-

Reaction Setup: To a solution of 1-Boc-3-piperidone (1.0 eq) in dichloromethane (DCM, ~0.2 M), add aniline (1.1 eq) and acetic acid (2.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.[4][5]

Physicochemical Data Summary

While specific experimental data for the parent this compound can vary, calculated properties provide insight into its drug-like characteristics.

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Weight | 276.38 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP | 3.1 - 3.6 | Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.[4] |

| Polar Surface Area (PSA) | 41.57 Ų | Suggests good potential for cell membrane penetration.[4] |

| Hydrogen Bond Donors | 1 | The secondary amine is a key interaction point. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen and the two nitrogen atoms can accept hydrogen bonds. |

Note: Values are sourced from chemical databases and literature for the parent compound or closely related analogs.[4][6]

Applications in Medicinal Chemistry and Drug Discovery

The 3-aminopiperidine core is a validated pharmacophore present in numerous approved drugs, including the DPP-4 inhibitor alogliptin and the antibiotic besifloxacin.[7] The this compound derivative serves as a key intermediate to access novel analogs in these and other therapeutic areas.

Role as a Versatile Scaffolding Intermediate

The primary role of this compound is as a robust building block.[2][3] After its synthesis, the scaffold can be elaborated in several ways:

-

N-Deprotection and Acylation/Alkylation: The Boc group can be removed under acidic conditions (e.g., TFA in DCM). The newly freed piperidine nitrogen can then be functionalized with a wide array of substituents to explore SAR.

-

Modification of the Phenyl Ring: If a substituted aniline is used in the initial synthesis, analogs with varied electronics and sterics on the phenyl ring can be readily produced.

-

N-Alkylation/Arylation of the Phenylamino Group: The secondary amine can be further functionalized, although this is often less common than modifying the piperidine nitrogen.

Caption: Drug discovery workflow utilizing the this compound scaffold.

Therapeutic Targets and Case Studies

While direct examples for the 3-phenylamino isomer are emerging, extensive research on related aminopiperidines highlights the scaffold's potential.

-

HIV Reverse Transcriptase Inhibitors: The (alkylamino)piperidine-containing bis(heteroaryl)piperazine (AAP-BHAP) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrates the utility of this core structure in antiviral therapy. SAR studies in this class revealed that modifications to the piperidine substituent directly impact potency against wild-type and mutant HIV strains.[8]

-

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: For the treatment of type 2 diabetes, piperidine-constrained phenethylamines have been identified as potent and selective DPP-4 inhibitors.[9] The piperidine ring serves to lock the pharmacophore in a bioactive conformation, enhancing binding affinity.

-

Opioid Receptor Modulators: The 4-anilinopiperidine core is the foundational structure of fentanyl and its analogs.[10][11] While the user's topic is the 3-isomer, the principle of using the anilinopiperidine scaffold to target GPCRs like the opioid receptors is a major area of pharmaceutical development. Research into the 3-substituted isomer could yield compounds with different selectivity profiles (e.g., delta or kappa opioid receptors) or biased agonism, potentially leading to safer analgesics.

-

Hepatitis C Virus (HCV) Assembly Inhibitors: A 4-aminopiperidine scaffold was discovered to inhibit the assembly and release of infectious HCV particles. This demonstrates a novel antiviral mechanism for this chemotype, acting synergistically with direct-acting antivirals that target viral replication.[12]

Structure-Activity Relationship (SAR) Insights

Synthesizing and testing analogs of a core scaffold is fundamental to lead optimization. The table below summarizes general SAR trends observed for aminopiperidine-based therapeutic agents.

| Modification Site | Structural Change | General Impact on Activity | Rationale |

| Phenyl Ring | Introduction of electron-withdrawing groups (e.g., F, Cl) | Often increases potency or improves metabolic stability. | Halogens can form specific interactions (halogen bonds) and block sites of metabolic oxidation. |

| Introduction of electron-donating groups (e.g., OMe) | Variable; can increase or decrease activity depending on the target. | Alters the pKa of the aniline nitrogen and the electronic character of the ring, affecting binding. | |

| Piperidine Nitrogen (Post-Deprotection) | Acylation with small, rigid groups | Can enhance binding by filling specific pockets. | Introduces hydrogen bond acceptors and specific steric bulk. |

| Alkylation with bulky groups | Often decreases potency. | Can cause steric clashes within the binding site. | |

| Piperidine Ring | Introduction of chiral centers | Can lead to significant differences in potency between enantiomers. | Biological targets are chiral, leading to stereospecific interactions. |

This table synthesizes general principles from medicinal chemistry and findings from studies on related compounds.[8][9][12]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides a clear and efficient path to novel chemical entities. Its robust piperidine core, versatile phenylamino group, and synthetically convenient Boc-protection make it an invaluable tool for medicinal chemists. Drawing from the success of structurally related compounds in antiviral, metabolic, and neurological disease research, the this compound scaffold is poised for significant application in the development of next-generation therapeutics. Future research will likely focus on exploring its use in creating diverse compound libraries for phenotypic screening and in targeted synthesis campaigns against validated but challenging protein targets.

References

- Vertex AI Search. (n.d.). 3-Aminopiperidine-2,6-dione: Exploring its Role in Targeted Therapies and Future Research. Retrieved January 13, 2026.

-

National Institutes of Health. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved January 13, 2026, from [Link]

-

LookChem. (n.d.). 1-BOC-4-(3-FLUORO-PHENYLAMINO)-PIPERIDINE. Retrieved January 13, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 1-Boc-3-piperidone in Pharmaceutical Intermediate Synthesis. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2020, June 2). Synthesis of Protected 3-Aminopiperidine and 3-Aminoazepane Derivatives Using Enzyme Cascades. Retrieved January 13, 2026, from [Link]

-

PubMed. (1999, October 7). Synthesis and Structure-Activity Relationships of the (Alkylamino)piperidine-Containing BHAP Class of Non-Nucleoside Reverse Transcriptase Inhibitors: Effect of 3-alkylpyridine Ring Substitution. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

-

Royal Society of Chemistry. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved January 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Retrieved January 13, 2026, from [Link]

-

PubMed. (2007, April 19). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Retrieved January 13, 2026, from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 13, 2026, from [Link]

-

National Institutes of Health. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved January 13, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-BOC-4-(3-FLUORO-PHENYLAMINO)-PIPERIDINE|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C16H24N2O2 | CID 11150074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 8. Synthesis and structure-activity relationships of the (alkylamino)piperidine-containing BHAP class of non-nucleoside reverse transcriptase inhibitors: effect of 3-alkylpyridine ring substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2 [chemicalbook.com]

- 11. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 12. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

A Stereoselective Approach to the Synthesis of (R)-1-Boc-3-phenylamino-piperidine from L-Glutamic Acid: A Technical Guide

An in-depth technical guide by a Senior Application Scientist

Introduction

The 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous pharmaceutical agents. The chirality at the C-3 position is often critical for biological activity, making stereoselective synthesis a paramount objective in drug development. Notable drugs incorporating this chiral core include the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin and the Janus kinase (JAK) inhibitor tofacitinib.[1] L-glutamic acid, a readily available and inexpensive chiral building block from nature's "chiral pool," provides an ideal starting point for the enantiomerically pure synthesis of such complex molecules.

This technical guide presents a robust and scientifically grounded strategy for the synthesis of (R)-1-Boc-3-phenylamino-piperidine from L-glutamic acid. We will navigate a multi-step pathway that leverages fundamental organic transformations to build the piperidine ring system and install the desired functionality with high stereochemical control. This document moves beyond a simple recitation of steps, providing in-depth explanations for experimental choices, discussing potential challenges, and offering validated protocols for each key transformation.

The proposed strategy proceeds through a pivotal intermediate, (S)-1-Boc-3-hydroxypiperidine, which is then converted to the final product via a stereoinversive reaction. This approach circumvents the documented challenges associated with directly using poorly nucleophilic aromatic amines like aniline in piperidine ring formation.[1]

Retrosynthetic Analysis and Strategic Overview

Our synthetic strategy is predicated on a logical retrosynthetic disconnection of the target molecule, (R)-1-Boc-3-phenylamino-piperidine. The phenylamino group at the C-3 position can be installed via a nucleophilic substitution on a C-3 electrophile. To control the stereochemistry, a stereoinversive reaction, such as the Mitsunobu reaction, on the corresponding (S)-alcohol is an ideal choice.[2][3][4] This key intermediate, (S)-1-Boc-3-hydroxypiperidine, can be disconnected through an intramolecular cyclization of a linear amino alcohol precursor. This precursor, in turn, is directly accessible from the chiral pool starting material, L-glutamic acid, after a series of standard protecting group manipulations and functional group transformations.

This multi-step approach is necessary because direct cyclization of the di-tosylated intermediate (derived from L-glutamic acid) with aniline is reported to be ineffective due to the low nucleophilicity of the aromatic amine.[1] Our proposed route bypasses this limitation by forming the piperidine ring first and introducing the phenylamino group in a subsequent, dedicated step.

Caption: Overall Retrosynthetic Strategy.

Synthesis of Key Intermediate: (S)-1-Boc-3-hydroxypiperidine

This phase of the synthesis transforms the acyclic chiral starting material into the core piperidine heterocycle, setting the stage for the final stereoinversive substitution.

Step 1: Dimethyl L-glutamate Hydrochloride

The synthesis begins with the protection of both carboxylic acid moieties of L-glutamic acid as methyl esters. This is a classic Fischer esterification. The use of thionyl chloride (SOCl₂) in methanol is highly efficient; it reacts with methanol to generate HCl in situ, which catalyzes the esterification, while also acting as a dehydrating agent to drive the equilibrium towards the product.

Experimental Protocol:

-

Suspend L-glutamic acid (1.0 eq) in methanol (approx. 7 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.5 eq) dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.[1]

-

Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude dimethyl L-glutamate hydrochloride as a viscous oil. The product is typically used in the next step without further purification.

Step 2: Dimethyl N-Boc-L-glutamate

With the carboxylic acids protected, the amino group is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is chosen for its robustness under various non-acidic conditions (e.g., reduction with NaBH₄) and its facile removal under mild acidic conditions.[5][6] 4-Dimethylaminopyridine (DMAP) is used as a catalyst to accelerate the acylation.

Experimental Protocol:

-

Dissolve the crude dimethyl L-glutamate hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 11 mL per gram) in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add triethylamine (TEA, 2.5 eq) dropwise, followed by a catalytic amount of DMAP (0.1 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Upon completion (monitored by TLC), quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with 10% aqueous sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure dimethyl N-Boc-L-glutamate as a viscous liquid.

Step 3: (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (Diol)

The two ester groups are reduced to primary alcohols using sodium borohydride (NaBH₄). While lithium aluminum hydride (LAH) is a more powerful reducing agent, NaBH₄ is safer to handle and sufficiently reactive for this transformation, especially in a protic solvent like methanol or ethanol. The reaction must be run at an elevated temperature to ensure complete reduction of both esters to the diol.

Experimental Protocol:

-

Dissolve dimethyl N-Boc-L-glutamate (1.0 eq) in ethanol in a round-bottom flask.

-

Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise at room temperature. Caution: Hydrogen gas is evolved.

-

Heat the reaction mixture to reflux and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to 0 °C and cautiously quench by the dropwise addition of 1 M HCl to neutralize excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude diol, which can be purified by column chromatography.

Step 4: Intramolecular Cyclization to (S)-1-Boc-3-hydroxypiperidine

This crucial step involves selectively activating the primary hydroxyl group and subsequent intramolecular Sₙ2 reaction by the nitrogen of the carbamate (after deprotonation) to form the piperidine ring.

-

Selective Tosylation: The primary hydroxyl is sterically more accessible than the secondary one and can be selectively tosylated using p-toluenesulfonyl chloride (TsCl) at low temperatures.

-

Cyclization: Addition of a base, such as sodium hydride (NaH), deprotonates the carbamate nitrogen, which then acts as an intramolecular nucleophile, displacing the tosylate group to form the six-membered ring.

Experimental Protocol:

-

Dissolve the diol (1.0 eq) in anhydrous pyridine and cool to 0 °C.

-

Add TsCl (1.05 eq) portion-wise and stir the reaction at 0 °C for 4-6 hours.

-

Quench the reaction with ice water and extract with ethyl acetate. The organic layer contains the monotosylated intermediate.

-

Wash the organic layer with cold 1 M HCl to remove pyridine, then with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Dissolve the crude monotosylate in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench carefully with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield (S)-1-Boc-3-hydroxypiperidine.[7][8]

Stereoinversive Conversion to (R)-1-Boc-3-phenylamino-piperidine

The final transformation is the conversion of the C-3 hydroxyl group to the target phenylamino group with inversion of the stereocenter. The Mitsunobu reaction is the premier choice for this type of transformation.[3][4]

The Mitsunobu Reaction

The reaction mechanism involves the activation of the secondary alcohol by forming a reactive oxyphosphonium salt with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This intermediate is then susceptible to Sₙ2 attack by a suitable nucleophile. The Sₙ2 nature of the displacement ensures a clean inversion of configuration at the stereocenter.

Caption: Simplified Mitsunobu Reaction Workflow.

Experimental Protocol:

-

Dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (approx. 20 mL per gram of alcohol) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add aniline (1.2 eq) to the mixture.

-

Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 30 minutes. An exothermic reaction is often observed.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.

-

Once complete, remove the solvent under reduced pressure.

-

The crude residue will contain the product along with triphenylphosphine oxide and the reduced azodicarboxylate. Purification is typically achieved by silica gel column chromatography to isolate the pure (R)-1-Boc-3-phenylamino-piperidine.

Data Summary

The following table summarizes the key transformations and expected outcomes. Yields are representative and may vary based on experimental conditions and scale.

| Step | Transformation | Key Reagents | Typical Yield | Product State |

| 1 | L-Glutamic Acid → Diester HCl | SOCl₂, MeOH | >95% | Viscous Oil |

| 2 | Diester HCl → N-Boc Diester | (Boc)₂O, TEA, DMAP | ~92% | Viscous Liquid |

| 3 | N-Boc Diester → N-Boc Diol | NaBH₄, EtOH | ~70-80% | Solid |

| 4 | N-Boc Diol → (S)-1-Boc-3-OH-piperidine | TsCl; NaH | ~60-70% (2 steps) | Oil or Solid |

| 5 | (S)-1-Boc-3-OH → (R)-1-Boc-3-NHPh-piperidine | PPh₃, DIAD, Aniline | ~50-70% | Solid |

Conclusion

This guide details a reliable and stereocontrolled synthetic route to (R)-1-Boc-3-phenylamino-piperidine starting from L-glutamic acid. By employing a strategy that proceeds through the stable and versatile (S)-1-Boc-3-hydroxypiperidine intermediate, we effectively circumvent the challenge of using aniline as a nucleophile in the initial ring-forming step. The final, stereoinversive Mitsunobu reaction provides an elegant solution for installing the C-3 phenylamino group with the desired (R)-configuration. The protocols described herein are based on established and validated chemical transformations, providing a solid foundation for researchers in medicinal and synthetic chemistry to access this valuable molecular scaffold.

References

-

Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5), 518-523. [Link]

-

Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]

- Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

-

CSIR-NIScPR. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry (IJC). [Link]

-

Der Pharma Chemica. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. derpharmachemica.com. [Link]

-

Beller, M., et al. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog, Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

-

Royal Society of Chemistry. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Publishing. [Link]

- Google Patents. (2016). CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method.

-

ResearchGate. (n.d.). Reductive aminations of ketones with aniline. [Link]

-

Royal Society of Chemistry. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

-

MDPI. (2021). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 26(11), 3237*. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. [Link]

-

ResearchGate. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

-

American Chemical Society. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(1), 175-216*. [Link]

-

National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458*. [Link]

-

Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. arkat-usa.org. [Link]

-

YouTube. (2022). Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor. [Link]

- Google Patents. (2014). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.

-

National Center for Biotechnology Information. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12, 2085*. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

Physical and chemical properties of tert-butyl (S)-3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

tert-butyl (S)-3-aminopiperidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry and drug development. Its distinct molecular architecture, featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a primary amine at the stereogenic C3 position, renders it an exceptionally valuable synthon. This guide provides a detailed technical overview of its physical and chemical properties, synthesis, reactivity, and applications, serving as an in-depth resource for professionals in the pharmaceutical and chemical sciences.

Core Physicochemical Properties

A fundamental understanding of the physicochemical properties of tert-butyl (S)-3-aminopiperidine-1-carboxylate is essential for its effective application in synthetic chemistry and drug design. These characteristics govern its behavior in various chemical and biological environments.

1.1. Structural and General Data

The fundamental attributes of tert-butyl (S)-3-aminopiperidine-1-carboxylate are outlined below. The sterically demanding tert-butoxycarbonyl (Boc) protecting group plays a significant role in defining its solubility and chemical reactivity.

| Property | Value |

| IUPAC Name | tert-butyl (3S)-3-aminopiperidine-1-carboxylate |

| Synonyms | (S)-3-Amino-1-Boc-piperidine, (S)-1-Boc-3-aminopiperidine, (S)-(+)-3-Amino-1-Boc-piperidine[1][2] |

| CAS Number | 625471-18-3[1][3] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1][3] |

| Molecular Weight | 200.28 g/mol [1][3][4] |

| Appearance | Colorless to yellow gum or semi-solid; Light yellow liquid[2][3][5] |

| Chirality | (S)-enantiomer |

1.2. Spectroscopic Data

Spectroscopic analysis is indispensable for the definitive identification and structural elucidation of the molecule.

| Technique | Key Features |

| ¹H NMR | Spectral data are consistent with the assigned structure, exhibiting characteristic signals for the Boc group, piperidine ring protons, and the amine protons.[2][6] |

| ¹³C NMR | The spectrum displays the anticipated number of carbon signals corresponding to the Boc moiety and the piperidine ring.[2] |

| Mass Spectrometry (MS) | The protonated molecular ion peak [M+H]⁺ is observed at m/z 201.1598.[2] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and C=O stretching of the carbamate.[2] |

1.3. Physicochemical Parameters

These parameters are crucial for predicting the compound's behavior in different solvents and for estimating its pharmacokinetic profile.

| Parameter | Value | Significance |

| Boiling Point | 277.3°C at 760 mmHg[3] | Indicates the compound's volatility. |

| Density | 1.0±0.1 g/cm³[3] | Useful for reaction and formulation calculations. |

| Flash Point | 122°C[3] | Important for safety and handling considerations. |

| Solubility | Soluble in dimethylsulfoxide (DMSO).[2][3][5] | Guides the selection of appropriate solvents for chemical reactions and purification processes. |

| Specific Rotation | -28.5 º (c=1, DMF)[3] | Confirms the enantiomeric purity of the (S)-isomer. |

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of tert-butyl (S)-3-aminopiperidine-1-carboxylate are central to its extensive use in organic synthesis.

2.1. Synthetic Strategies

The enantiomerically pure compound is typically prepared via asymmetric synthesis or by the resolution of a racemic mixture. One common synthetic route involves the hydrogenation of an azido derivative.[2] For instance, the azido derivative can be hydrogenated in the presence of a Pd/C catalyst in ethanol to yield the desired product.[2]

Caption: A general synthetic route to tert-butyl (S)-3-aminopiperidine-1-carboxylate.

2.2. Key Reactivity

The chemical reactivity of this molecule is primarily dictated by the primary amine and the Boc-protected secondary amine.

-

Reactions of the Primary Amine: The primary amino group is nucleophilic and can readily participate in reactions such as acylation, alkylation, and sulfonylation, allowing for the facile introduction of a wide range of functional groups.

-

Deprotection of the Boc Group: The Boc protecting group is stable under basic and many nucleophilic conditions but can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the secondary amine of the piperidine ring.[7][8] This orthogonality is a key feature that enables selective functionalization of the two nitrogen atoms.

Caption: Key reactive sites and their corresponding chemical transformations.

Applications in Drug Discovery

The 3-aminopiperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. The (S)-enantiomer is often crucial for achieving high potency and selectivity. This versatile building block is used in the synthesis of a wide range of pharmaceutical compounds.[9][10][11]

Experimental Protocols